molecular formula C16H16N2O3 B2570304 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione CAS No. 19446-31-2

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2570304
CAS No.: 19446-31-2
M. Wt: 284.315
InChI Key: GZKPHHNOEWMVEL-UHFFFAOYSA-N
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Description

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is a synthetic compound of interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: the isoindoline-1,3-dione (phthalimide) group and the morpholine ring. The isoindoline-1,3-dione moiety is a versatile scaffold recognized for its broad bioactivity profile. Recent research highlights derivatives of this core structure as promising agents in neurodegenerative disease research, particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease . These inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, and compounds featuring the isoindoline-1,3-dione group have been shown to interact with both the catalytic active site and the peripheral anionic site of the AChE enzyme . The morpholine ring is a common feature in drug molecules, often contributing to favorable pharmacokinetic properties. The unique molecular architecture of this reagent, featuring an alkynyl linker, makes it a valuable building block for chemical synthesis. It is suitable for developing structure-activity relationship profiles, creating molecular hybrids, and exploring new chemical space in the search for bioactive molecules. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules for various pharmacological and chemical studies. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(4-morpholin-4-ylbut-2-ynyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-13-5-1-2-6-14(13)16(20)18(15)8-4-3-7-17-9-11-21-12-10-17/h1-2,5-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKPHHNOEWMVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in a solvent such as isopropanol or water under reflux conditions, with catalysts like SiO2-tpy-Nb to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound may involve a similar synthetic route but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is often purified using techniques such as preparative thin-layer chromatography (TLC) on silica gel .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural differences among isoindoline-1,3-dione derivatives lie in their substituents, which dictate physicochemical properties and biological activities.

Table 1: Structural Comparison of Selected Isoindoline-1,3-dione Derivatives
Compound Name Substituent Key Functional Groups Biological Activity (IC50) Reference
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione 4-Morpholinobut-2-yn-1-yl Alkyne, Morpholine N/A -
2-(4-Bromophenyl)isoindoline-1,3-dione 4-Bromophenyl Aryl, Bromine Antiamnesic (Study in mice)
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione Dioxopiperidinyl Ketone, Amide IC50 >200 µM (Control)
2-(But-3-en-1-yl)isoindoline-1,3-dione Butenyl Alkene N/A
2-(Morpholin-4-ylmethyl)isoindoline-1,3-dione Morpholinomethyl Morpholine, Methylene N/A

Key Observations :

  • Morpholine vs. Aryl Groups : Morpholine substituents (e.g., in the target compound and ) improve solubility compared to lipophilic aryl groups (e.g., 4-bromophenyl in ).
  • Alkyne vs. Alkene Linkers : The alkyne in the target compound provides rigidity and conjugation, unlike flexible alkyl/alkene chains (e.g., butenyl in ).
  • Dioxopiperidinyl Derivatives : Compounds like 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (IC50 >200 µM, ) highlight the impact of amide/ketone groups on biological activity, suggesting the target’s morpholine may offer distinct binding interactions.
Physicochemical Properties
  • Solubility : Morpholine’s polar nature (e.g., ) likely increases aqueous solubility compared to lipophilic groups (e.g., 4-bromophenyl in ).
  • logP : The alkyne linker in the target compound may reduce logP compared to alkyl chains (e.g., butenyl in ), balancing lipophilicity and permeability.

Biological Activity

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is a heterocyclic compound that has attracted attention due to its unique structural features and potential therapeutic applications. This compound incorporates an isoindoline nucleus and a morpholine moiety linked by a butynyl chain, which may enhance its biological activity compared to other isoindoline derivatives. The compound is primarily investigated for its role as an enzyme inhibitor and receptor modulator, particularly targeting the dopamine receptor D2, which is implicated in various neurological and oncological conditions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure features:

  • An isoindoline core known for its medicinal properties.
  • A morpholinobut-2-yn-1-yl substituent that may contribute to its pharmacological profile.

The primary mechanism of action for this compound involves its interaction with the human dopamine receptor D2. This interaction suggests potential modulation of dopaminergic signaling pathways, which could have implications in treating conditions such as schizophrenia, Parkinson's disease, and certain types of cancer.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Properties

Studies have shown that isoindole derivatives possess significant anticancer activity. For example, in vitro studies demonstrated that derivatives of isoindole-1,3-dione inhibited the viability of A549 lung adenocarcinoma cells . The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (μM)
Compound 3A549116.26
Compound 4A549114.25
Compound 3HeLa140.60
Compound 4HeLa148.59

These findings suggest that the compound may exhibit similar antiproliferative effects against various cancer cell lines.

Neuroprotective Effects

Given its interaction with the dopamine receptor D2, there is potential for neuroprotective effects. Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

In vivo studies involving xenograft models have further elucidated the anticancer potential of isoindole derivatives. For instance, nude mice implanted with A549-Luc cells were treated with various isoindole compounds. The results indicated a reduction in tumor size and improved survival rates among treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione, and how do reaction conditions influence yield and selectivity?

  • The synthesis typically involves multi-step reactions, starting with the formation of the isoindoline-1,3-dione core followed by introducing the morpholinobutynyl moiety. Key steps include alkylation or nucleophilic substitution, often requiring precise control of temperature, solvent polarity (e.g., DMF or THF), and reaction time to avoid side products like regioisomers. For example, analogous compounds use epoxide intermediates (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) for selective N-alkylation under basic conditions . Yields can vary significantly (26–37% in similar derivatives), necessitating optimization of stoichiometry and catalysts (e.g., Cs₂CO₃) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR is essential for verifying the morpholine and alkyne protons (δ ~2.5–3.5 ppm for morpholine, δ ~90–100 ppm for acetylenic carbons) . X-ray crystallography (e.g., SHELX programs) resolves stereochemistry and bond parameters, with typical bond lengths of C–N (~1.45 Å) and C–O (~1.21 Å) in the isoindoline-dione core . Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Based on structurally related morpholine derivatives, the compound likely poses risks of skin/eye irritation and respiratory toxicity. Precautions include:

  • Use of PPE (nitrile gloves, lab coats, safety goggles).
  • Work under fume hoods to avoid inhalation of aerosols.
  • Emergency measures: Flush eyes with water for 15+ minutes; wash skin with soap/water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isoindoline-dione core’s electron-deficient nature enhances susceptibility to nucleophilic attack, while the morpholine group’s lone pairs influence hydrogen bonding . Hirshfeld surface analysis maps intermolecular interactions, aiding crystal-packing predictions .

Q. What strategies address low yields or selectivity in synthesizing derivatives of this compound?

  • Optimization approaches :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalysts : Transition metals (e.g., Fe₃O₄ nanoparticles) enhance coupling reactions .
  • Temperature control : Lower temps (~0–25°C) reduce side reactions in kinetically controlled steps .
    • Analytical troubleshooting : Use HPLC or TLC to monitor reaction progress and isolate intermediates .

Q. How does the morpholine moiety influence biological activity in related isoindoline-1,3-dione derivatives?

  • The morpholine group enhances water solubility and modulates pharmacokinetics (e.g., blood-brain barrier penetration). In anti-Alzheimer agents, morpholine-containing derivatives exhibit improved cholinesterase inhibition (IC₅₀ ~10–50 nM) compared to non-morpholine analogs. The alkyne linker may further enable "click chemistry" for targeted drug delivery .

Q. What contradictions exist in crystallographic data for similar compounds, and how are they resolved?

  • Discrepancies in bond angles (e.g., cyclohexyl substituents deviating by ±3°) arise from torsional strain or packing effects. SHELXL refinement (via least-squares minimization) adjusts thermal parameters and occupancy factors to reconcile experimental vs. calculated data. For example, in 2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione, R factors were reduced to <0.05 using iterative refinement .

Methodological Resources

  • Synthesis : Multi-step alkylation/epoxide ring-opening protocols .
  • Characterization : NMR (Bruker 400 MHz), X-ray (Bruker SMART APEX) .
  • Computational : Gaussian 09 for DFT; Mercury for crystal visualization .

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